(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine
Overview
Description
(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. Its unique structure, featuring two amine groups attached to a cyclohexane ring, makes it a valuable building block for synthesizing complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane-1,2-diamine.
Methylation: The amine groups are methylated using methyl iodide or dimethyl sulfate under basic conditions to introduce the N1,N1,N2,N2-tetramethyl groups.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions helps achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds. It is also employed in the synthesis of complex organic molecules and coordination complexes.
Biology and Medicine
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions
Industry
In the industrial sector, this compound is used as a curing agent for epoxy resins, enhancing the mechanical properties and thermal stability of the final products. It is also utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, promoting the formation of desired products with high selectivity. The compound’s chiral nature allows it to induce chirality in the products, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-diaminocyclohexane: A simpler analog without the N1,N1,N2,N2-tetramethyl groups.
(1S,2S)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine: The enantiomer of the compound .
N,N,N’,N’-tetramethylethylenediamine: A structurally similar compound with an ethylene backbone instead of a cyclohexane ring.
Uniqueness
(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine is unique due to its chiral cyclohexane backbone and the presence of four methyl groups on the amine nitrogen atoms. This structure imparts distinct steric and electronic properties, making it a valuable ligand in asymmetric catalysis and a versatile building block in organic synthesis.
Properties
IUPAC Name |
(1R,2R)-1-N,1-N,2-N,2-N-tetramethylcyclohexane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDGHRQOLYEZAE-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458275 | |
Record name | (1R,2R)-N~1~,N~1~,N~2~,N~2~-Tetramethylcyclohexane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53152-69-5 | |
Record name | trans-(-)-N,N,N′,N′-Tetramethyl-1,2-cyclohexanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53152-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R)-N~1~,N~1~,N~2~,N~2~-Tetramethylcyclohexane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.